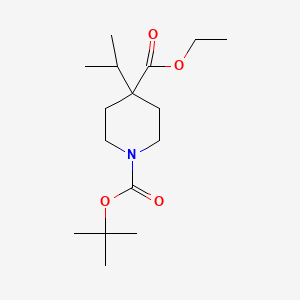![molecular formula C19H17NO4 B1423859 Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 866142-72-5](/img/structure/B1423859.png)
Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Übersicht
Beschreibung
“Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate” is a chemical compound with the molecular formula C19H17NO4 . It is a derivative of pyridineacetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C19H17NO4. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a naphthylmethyl group and an acetate group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
A short and efficient synthesis process has been developed for 1-(1,2-dihydro-4-hydroxy-1-phenyl-2-oxo-1,8-naphthyridin-3-yl)-pyrrolidinium hydroxide, which involves the use of a compound similar to Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate. This methodology has proven beneficial in creating radiolabelled versions of the compound, essential for biochemical studies and drug development (Duelfer & Gala, 1991).
The crystal and molecular structure of a compound closely related to this compound has been studied using X-ray diffraction. This structural analysis is crucial for understanding the chemical behavior and potential applications of the compound (Makaev et al., 2006).
Biochemical and Pharmacological Applications
Compounds structurally similar to this compound have been investigated for their analgesic properties. Alterations in the pyridine moiety of the molecule, such as the displacement of the methyl group, have shown potential in optimizing the biological properties of these compounds, indicating a scope for developing new therapeutic agents (Ukrainets et al., 2015).
In another study, derivatives of 1,3,4-oxadiazoles structurally related to this compound were synthesized and assessed for their antioxidant and antibacterial activities. This research highlights the potential of these compounds in creating new antioxidant agents and antibacterial drugs (Soumya & Rajitha, 2015).
Wirkmechanismus
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have diverse biological and pharmaceutical activities
Mode of Action
The mode of action of Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate is currently unknown due to the lack of specific studies on this compound . 4-hydroxy-2-quinolones generally interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
4-hydroxy-2-quinolones are known to be involved in a variety of biological processes, suggesting that this compound may also affect multiple pathways .
Result of Action
Given the known activities of 4-hydroxy-2-quinolones, it is likely that this compound has significant biological effects .
Eigenschaften
IUPAC Name |
methyl 2-[4-hydroxy-1-(naphthalen-1-ylmethyl)-2-oxopyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-24-18(22)11-16-17(21)9-10-20(19(16)23)12-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,21H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXNJJNHQHIVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC2=CC=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester](/img/structure/B1423783.png)


![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)





